3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid
Description
3,3-Difluoro-3-(1-methyl-1H-imidazol-2-yl)propanoic acid is a fluorinated carboxylic acid derivative featuring a 1-methylimidazole ring attached to a propanoic acid backbone with two fluorine atoms at the β-carbon.
Properties
Molecular Formula |
C7H8F2N2O2 |
|---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
3,3-difluoro-3-(1-methylimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8F2N2O2/c1-11-3-2-10-6(11)7(8,9)4-5(12)13/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
YFKXITSLMFGQJL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(CC(=O)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid typically involves the reaction of difluoroacetyl fluoride with a suitable imidazole derivative under controlled conditions. The process may include steps such as:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors.
Introduction of the difluoromethyl group: This step often involves the use of difluoroacetyl fluoride and a base like triethylamine to trap the generated hydrogen fluoride.
Industrial Production Methods
Industrial production of this compound may utilize large-scale synthesis techniques, ensuring high yield and purity. The use of phase-transfer catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to various receptors and enzymes, modulating their activity. The difluoromethyl group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Imidazole-Propanoic Acid Derivatives
Key Observations:
The trifluoromethyl (CF₃) and nitro groups in compound 14b () further elevate lipophilicity, making it less water-soluble than the target compound but more suited for hydrophobic environments .
Structural Complexity and Chirality:
- The Fmoc-protected derivative () demonstrates the role of chiral centers in peptide synthesis, whereas the target compound’s planar β-CF₂ group may limit stereochemical diversity but improve metabolic resistance .
Thermal Stability:
- Compound 14b exhibits a high melting point (279.4°C), likely due to strong intermolecular interactions from nitro and CF₃ groups. The target compound’s melting point is unreported but expected to be lower due to reduced aromaticity .
Biological Activity
3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H10F2N2O2
- Molecular Weight : 174.17 g/mol
- IUPAC Name : 3-(1-methyl-1H-imidazol-2-yl)propanoic acid
Synthesis
The synthesis of 3,3-difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid typically involves several key steps:
- Preparation of the Imidazole Derivative : The imidazole ring is synthesized through standard organic reactions involving appropriate precursors.
- Introduction of the Difluoromethyl Group : This step enhances the compound's binding affinity and biological activity.
- Formation of the Propanoic Acid Moiety : The final step involves coupling the imidazole derivative with the propanoic acid structure.
The biological activity of 3,3-difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in enzymes, potentially inhibiting their catalytic activity.
- Receptor Binding : The difluoromethyl group enhances binding affinity to specific receptors, modulating their signaling pathways.
Antimicrobial Activity
Research has shown that compounds containing difluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of various pathogenic fungi and bacteria.
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| 3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid | Candida albicans | 15 |
| 3,3-Difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid | Escherichia coli | 12 |
Case Studies
- Antifungal Activity : A study evaluated the antifungal efficacy of 3,3-difluoro-3-(1-methyl-1H-imidazol-2-YL)propanoic acid against Candida albicans. Results indicated a significant inhibition of fungal growth, suggesting its potential as an antifungal agent.
- Antibacterial Properties : Another investigation focused on the antibacterial properties against Escherichia coli, where the compound displayed notable activity, further supporting its therapeutic potential.
Structure-Activity Relationship (SAR)
The inclusion of the difluoromethyl group has been linked to enhanced biological activity compared to non-fluorinated analogs. SAR studies indicate that variations in the structure can lead to different biological outcomes, making it crucial for drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
